Cas no 1351631-49-6 (2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide)

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide structure
1351631-49-6 structure
商品名:2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide
CAS番号:1351631-49-6
MF:C19H15F2NO2
メガワット:327.32471203804
CID:6232493
PubChem ID:56764108

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide
    • 2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
    • F5857-2316
    • AKOS024523761
    • 2,4-difluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
    • 1351631-49-6
    • 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
    • インチ: 1S/C19H15F2NO2/c20-13-8-9-16(17(21)10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24)
    • InChIKey: XZYBRAMSUMJAKU-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C(NCC(C1=CC=CC2C=CC=CC1=2)O)=O)F

計算された属性

  • せいみつぶんしりょう: 327.10708505g/mol
  • どういたいしつりょう: 327.10708505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 49.3Ų

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-2316-20μmol
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
20μmol
$79.0 2023-09-09
Life Chemicals
F5857-2316-25mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
25mg
$109.0 2023-09-09
Life Chemicals
F5857-2316-10μmol
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
10μmol
$69.0 2023-09-09
Life Chemicals
F5857-2316-3mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
3mg
$63.0 2023-09-09
Life Chemicals
F5857-2316-20mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
20mg
$99.0 2023-09-09
Life Chemicals
F5857-2316-50mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
50mg
$160.0 2023-09-09
Life Chemicals
F5857-2316-100mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
100mg
$248.0 2023-09-09
Life Chemicals
F5857-2316-4mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
4mg
$66.0 2023-09-09
Life Chemicals
F5857-2316-1mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
1mg
$54.0 2023-09-09
Life Chemicals
F5857-2316-40mg
2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
1351631-49-6
40mg
$140.0 2023-09-09

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide 関連文献

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamideに関する追加情報

Introduction to 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide (CAS No. 1351631-49-6)

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide (CAS No. 1351631-49-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by the presence of fluorine atoms and a naphthalene ring, which contribute to its distinctive chemical and biological activities.

The molecular structure of 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide consists of a benzamide core with two fluorine substituents at the 2 and 4 positions, a hydroxyl group attached to an ethyl chain, and a naphthalene ring. These functional groups play crucial roles in determining the compound's pharmacological properties, such as its solubility, stability, and binding affinity to various biological targets.

Recent studies have highlighted the potential of 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic effects. The presence of fluorine atoms enhances its lipophilicity, allowing it to cross cell membranes more efficiently and reach its target sites. Additionally, the naphthalene ring provides structural rigidity, which can improve the compound's selectivity and reduce off-target effects.

In preclinical studies, 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide has demonstrated promising results in models of chronic pain and inflammatory conditions. Its ability to modulate key signaling pathways involved in pain perception and inflammation makes it a potential candidate for the development of novel analgesic and anti-inflammatory drugs. Furthermore, preliminary data suggest that this compound may have neuroprotective properties, which could be beneficial in the treatment of neurodegenerative disorders.

The synthesis of 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide involves several steps, including the formation of the benzamide core, introduction of the fluorine substituents, and attachment of the naphthalene ring. Various synthetic routes have been explored to optimize yield and purity. One common approach involves the reaction of 2,4-difluorobenzoyl chloride with 2-hydroxyethylamine followed by coupling with naphthyl bromide. The resulting product is then purified using techniques such as column chromatography or recrystallization.

The physicochemical properties of 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide are also noteworthy. It is a white crystalline solid with a melting point ranging from 130°C to 135°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water. This solubility profile can be advantageous for formulation purposes, as it allows for the preparation of stable solutions or suspensions for administration.

In terms of safety and toxicity, preclinical studies have shown that 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide exhibits low toxicity at therapeutic doses. However, as with any new chemical entity (NCE), thorough safety evaluations are necessary before advancing to clinical trials. These evaluations typically include assessments of acute and chronic toxicity, genotoxicity, and reproductive toxicity.

The potential applications of 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide extend beyond pain management and inflammation control. Recent research has explored its use in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and metastasis. In vitro studies have demonstrated that this compound can effectively suppress the proliferation of various cancer cell lines, including those derived from breast cancer and colorectal cancer.

In conclusion, 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide (CAS No. 1351631-49-6) is a promising compound with a diverse range of potential therapeutic applications. Its unique chemical structure confers valuable pharmacological properties that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical efficacy.

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